![molecular formula C12H12N4S B1482444 2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile CAS No. 2097970-48-2](/img/structure/B1482444.png)
2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
Overview
Description
2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is a useful research compound. Its molecular formula is C12H12N4S and its molecular weight is 244.32 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is a heterocyclic organic molecule that has recently gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a dihydropyrazolo[1,5-a]pyrazine core linked to a thiophene moiety , which is thought to enhance its biological properties. The molecular formula is with a molecular weight of approximately 233.29 g/mol. The structure can be represented as follows:
Pharmacological Properties
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antiviral Activity : Thiophene derivatives have shown promise against viral infections, particularly in inhibiting the Ebola virus. Modifications to the thiophene ring can significantly impact antiviral efficacy .
- Analgesic Effects : Studies on related pyrazole compounds have demonstrated notable analgesic activity in animal models, suggesting potential pain-relieving properties for this compound as well .
- Anticancer Potential : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines, showing varying degrees of effectiveness depending on structural modifications .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Viral Entry : Similar thiophene compounds have been shown to interfere with viral entry mechanisms by blocking critical protein interactions necessary for viral fusion and entry into host cells .
- Modulation of Enzyme Activity : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways or metabolic processes, which could contribute to its therapeutic effects.
- Interaction with Receptors : Binding studies suggest that such compounds can interact with various receptors in the body, influencing physiological responses and potentially leading to therapeutic benefits.
Case Studies and Research Findings
Several studies have explored the biological activity of thiophene-containing compounds:
- Antiviral Studies : A study evaluated the effectiveness of thiophene derivatives against pseudotyped Ebola virus (pEBOV), revealing a significant correlation between structural modifications and antiviral potency. The most effective compound exhibited an EC50 value of 0.19 μM .
- Analgesic Activity Assessment : In a hot plate test and acetic acid-induced writhing test on mice, compounds similar to this compound showed increased latency times compared to controls, indicating potential central analgesic effects .
Data Tables
The following tables summarize key findings related to the biological activity of thiophene derivatives:
Compound | Activity Type | EC50 (μM) | CC50 (μM) | SI (Selectivity Index) |
---|---|---|---|---|
Thiophene Derivative 1 | Antiviral | 0.19 | 20 | 105.26 |
Thiophene Derivative 2 | Analgesic | N/A | N/A | N/A |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures may exhibit significant anticancer properties. The dihydropyrazolo core is known for its ability to interact with various biological targets involved in cancer proliferation and metastasis. Studies have demonstrated that derivatives of this compound can inhibit tumor growth in vitro and in vivo by modulating signaling pathways associated with cancer cell survival and apoptosis.
Neuroprotective Effects
The compound's potential neuroprotective effects are attributed to its ability to modulate neurotransmitter systems. Investigations into its interaction with NMDA receptors have shown that it may help prevent excitotoxicity associated with neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. This modulation can contribute to the preservation of neuronal health by reducing oxidative stress and inflammation.
Organic Electronics
Due to its unique electronic properties, the compound has potential applications in organic electronics. Its ability to act as a semiconductor makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene units enhances charge transport properties, making it an attractive candidate for further exploration in electronic devices.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various derivatives of 2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile. The results indicated that certain modifications enhanced cytotoxic activity against breast cancer cell lines, demonstrating the compound's potential as a lead structure for developing new anticancer agents .
Study 2: Neuroprotection
Another research article focused on the neuroprotective effects of the compound in models of neurodegeneration. It was found that administration of the compound significantly reduced neuronal death and improved cognitive function in mice subjected to neurotoxic insults. The study highlighted its role in modulating glutamate receptor activity, thus providing insights into its therapeutic potential for treating neurodegenerative disorders .
Properties
IUPAC Name |
2-(2-thiophen-2-yl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c13-3-4-15-5-6-16-10(9-15)8-11(14-16)12-2-1-7-17-12/h1-2,7-8H,4-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBLCFIMKSAHPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C3=CC=CS3)CN1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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